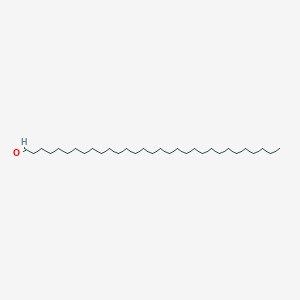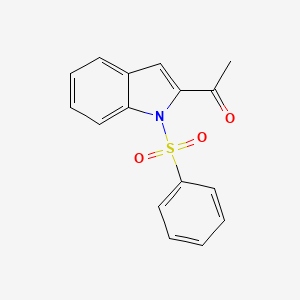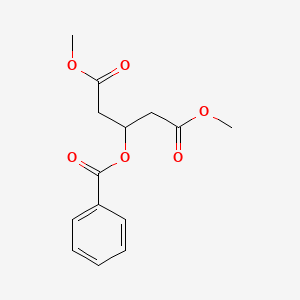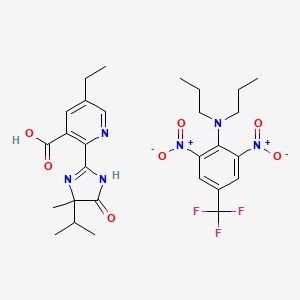![molecular formula C9H3N3O B14306150 [(5-Cyanofuran-2-yl)methylidene]propanedinitrile CAS No. 116538-78-4](/img/structure/B14306150.png)
[(5-Cyanofuran-2-yl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Cyanofuran-2-yl)methylidene]propanedinitrile is an organic compound that features a furan ring substituted with a cyano group and a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Cyanofuran-2-yl)methylidene]propanedinitrile typically involves the condensation of 5-cyanofuran-2-carbaldehyde with malononitrile in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and common bases used include sodium ethoxide or triethylamine. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, yielding the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Cyanofuran-2-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(5-Cyanofuran-2-yl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of [(5-Cyanofuran-2-yl)methylidene]propanedinitrile is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its cyano and furan functional groups. These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furonitrile: A simpler furan derivative with a single cyano group.
[(5-Methylfuran-2-yl)methylidene]propanedinitrile: Similar structure but with a methyl group instead of a cyano group.
2-[(Thiophen-2-yl)methylidene]propanedinitrile: Contains a thiophene ring instead of a furan ring.
Uniqueness
[(5-Cyanofuran-2-yl)methylidene]propanedinitrile is unique due to the presence of both a cyano group and a propanedinitrile moiety on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
116538-78-4 |
|---|---|
Formule moléculaire |
C9H3N3O |
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
2-[(5-cyanofuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C9H3N3O/c10-4-7(5-11)3-8-1-2-9(6-12)13-8/h1-3H |
Clé InChI |
JYYLLEJPEXZIGW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C#N)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)

![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)

![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)




![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)

![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
